Welcome to the BenchChem Online Store!
molecular formula C6H8O B109080 2-Ethylfuran CAS No. 3208-16-0

2-Ethylfuran

Cat. No. B109080
M. Wt: 96.13 g/mol
InChI Key: HLPIHRDZBHXTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05597832

Procedure details

A sample of DMF (9.3 mL, 120 mmol) was cooled to 0° C. and POCl3 (3.37 g, 22 mmol) was added, the mixture was stirred for 1 hour at 0° C., then 2-ethyl furan (1.92 g, 20 mmol) was added. The reaction was quenched by pouring onto ice, and the mixture was stirred for 18 hours. The mixture was extracted with hexane, which was dried over MgSO4 and concentrated to give 1.71 g of the title compound (used without further purification).
Name
Quantity
9.3 mL
Type
reactant
Reaction Step One
Name
Quantity
3.37 g
Type
reactant
Reaction Step Two
Quantity
1.92 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN([CH:4]=[O:5])C.O=P(Cl)(Cl)Cl.[CH2:11]([C:13]1[O:14][CH:15]=[CH:16][CH:17]=1)[CH3:12]>>[CH2:11]([C:13]1[O:14][C:15]([CH:4]=[O:5])=[CH:16][CH:17]=1)[CH3:12]

Inputs

Step One
Name
Quantity
9.3 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.37 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
1.92 g
Type
reactant
Smiles
C(C)C=1OC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring onto ice
STIRRING
Type
STIRRING
Details
the mixture was stirred for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with hexane, which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1=CC=C(O1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.71 g
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.